N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O7S/c1-5-33-19-10-6-18(7-11-19)26-34(28,29)20-12-8-17(9-13-20)25-24(27)16-14-21(30-2)23(32-4)22(15-16)31-3/h6-15,26H,5H2,1-4H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBMODKWBALTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 4-Aminophenol Derivatives
The 4-((4-ethoxyphenyl)sulfamoyl)phenyl intermediate is typically synthesized via sulfonylation of 4-aminophenol derivatives. As demonstrated in patent US3400122A, 4-ethoxyaniline reacts with 4-chlorosulfonylbenzoyl chloride in dichloromethane under inert conditions, yielding the sulfonamide after neutralization with sodium bicarbonate. Alternative methods employ 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to amine using hydrogenation with palladium on carbon.
Table 1: Comparison of Sulfonylation Methods
Functionalization with 4-Ethoxyphenyl Group
The sulfamoyl linkage is established by reacting the sulfonyl chloride intermediate with 4-ethoxyaniline in pyridine, which acts as both solvent and acid scavenger. This step requires rigorous exclusion of moisture to prevent hydrolysis of the sulfonyl chloride.
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
Methoxylation of Benzoyl Precursors
3,4,5-Trimethoxybenzoic acid is synthesized via Friedel-Crafts acylation of 1,2,3-trimethoxybenzene, followed by oxidation of the acetyl group to carboxylic acid using potassium permanganate. Subsequent treatment with thionyl chloride converts the acid to 3,4,5-trimethoxybenzoyl chloride, a critical electrophile for amide bond formation.
Key Reaction Conditions :
-
Thionyl chloride reflux (70°C, 4 hours) achieves >90% conversion.
-
Excess thionyl chloride must be removed under vacuum to prevent side reactions during amidation.
Amide Coupling Strategies
Schotten-Baumann Reaction
The classic Schotten-Baumann method involves reacting 3,4,5-trimethoxybenzoyl chloride with the sulfamoylphenylamine intermediate in a biphasic system (water/dichloromethane) with sodium hydroxide as base. This method offers moderate yields (60–70%) but requires careful pH control to avoid saponification of the trimethoxy groups.
Carbodiimide-Mediated Coupling
Modern approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), achieving yields up to 85%. This method minimizes racemization and is compatible with acid-sensitive functional groups.
Table 2: Coupling Reagent Efficacy
| Reagent System | Solvent | Yield | Reaction Time | Source |
|---|---|---|---|---|
| EDC/HOBt | DMF | 85% | 12 hours | |
| Schotten-Baumann | DCM/H2O | 68% | 6 hours |
Purification and Characterization
Chromatographic Techniques
Crude product purification utilizes flash chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 7:3). The trimethoxybenzamide’s polarity necessitates higher ethyl acetate ratios for elution.
Spectroscopic Validation
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1H NMR : Aromatic protons of the trimethoxybenzoyl group appear as a singlet at δ 6.8–7.1 ppm, while the sulfamoyl phenyl group shows doublets at δ 7.3–7.6 ppm.
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MS (ESI+) : Molecular ion peak at m/z 529.2 [M+H]+ confirms the target molecular weight.
Optimization and Scalability
Solvent Effects
Replacing DMF with acetonitrile in coupling reactions reduces side-product formation during scale-up, as evidenced by patent US20160185751A1.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP) as a catalyst accelerates acylation rates by 40%, enabling completion within 6 hours.
Challenges in Industrial-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins and enzymes makes it a candidate for drug development and biochemical assays.
Medicine
Medically, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent, owing to its ability to modulate key signaling pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings enhances their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The trimethoxybenzamide moiety can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized through comparison with analogous derivatives. Key comparisons are organized below:
Substituent Variations on the Benzamide Core
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide ():
Replacing the sulfamoyl-ethoxyphenyl group with a bromophenyl substituent simplifies the structure. This derivative crystallizes via N–H···O hydrogen bonding, forming chains along the [101] axis. Its synthesis involves 3,4,5-trimethoxybenzoyl chloride and 4-bromoaniline in benzene, yielding a crystalline solid. The absence of the sulfamoyl linker may reduce solubility and alter biological target interactions compared to the target compound .4-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide ():
Here, the benzamide core is attached to a 3,4,5-trimethoxyaniline via a methoxybenzoyl group. Synthesized in 88% yield using THF and triethylamine, this compound highlights how electron-donating methoxy groups influence reactivity and crystallinity. The lack of a sulfonamide bridge may limit its ability to engage in hydrogen-bonding interactions critical for enzyme inhibition .
Sulfonamide/Sulfamoyl Derivatives
- Sulfonyl-Containing Triazoles ():
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones incorporate sulfonyl groups but replace the benzamide with a triazole-thione scaffold. These derivatives exhibit tautomerism (thione vs. thiol forms), confirmed by IR and NMR. Their synthesis involves multi-step reactions starting from sulfonyl benzoic acid hydrazides. The sulfonyl group enhances metabolic stability, a feature shared with the target compound .
Heterocyclic Hybrids
- Thiazole Derivatives (): N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide replaces the sulfamoyl linker with a thiazole ring. Such structural changes significantly alter bioavailability and target specificity .
Benzotriazole and Benzimidazole Analogs ():
Derivatives like N-(4-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide incorporate nitrogen-rich heterocycles. These moieties improve binding to viral proteins (e.g., BVDV) and tubulin, demonstrating how heterocyclic appendages can redirect biological activity toward antiviral or antiproliferative effects .
Schiff Base-TMB Hybrids ():
Schiff bases such as N-((Z)-1-(4-(Dimethylamino)phenyl)-3-((E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide introduce hydrazinylidene linkages. These compounds exhibit antiproliferative activity via MTT assays (IC₅₀ values in µM range) and disrupt microtubule dynamics. The hydrazone moiety enhances planarity and metal-chelation capacity, contrasting with the sulfamoyl group’s rigidity .
Data Tables for Structural and Functional Comparison
Key Research Findings and Implications
- Synthetic Flexibility: The benzamide core tolerates diverse substituents (halogens, sulfonamides, heterocycles), enabling tailored pharmacokinetic profiles. Sulfamoyl-linked derivatives (e.g., the target compound) may exhibit enhanced solubility and hydrogen-bonding capacity compared to halogenated analogs .
- Biological Relevance: Schiff base and heterocyclic hybrids demonstrate potent antiproliferative and antiviral activities, suggesting that the target compound’s ethoxyphenyl-sulfamoyl group could be optimized for similar applications .
- Structural Insights: Crystallographic data () and tautomerism studies () provide benchmarks for predicting the target compound’s solid-state behavior and solution-phase dynamics.
Biological Activity
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C18H22N2O5S
- Molecular Weight: 378.44 g/mol
- IUPAC Name: this compound
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The sulfamoyl group is known for its role in inhibiting certain enzymes involved in metabolic processes. Specifically, it may exhibit:
- Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial strains by inhibiting bacterial growth through interference with folate synthesis.
- Anti-inflammatory Effects: The trimethoxybenzamide moiety may contribute to anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.
Antimicrobial Activity
Research indicates that derivatives of sulfamoyl compounds demonstrate significant antimicrobial properties. A study highlighted the efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 12.5 | E. coli |
| N-[4-(sulfamoyl)phenyl]-3,4,5-trimethoxybenzamide | 6.25 | S. aureus |
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound can significantly reduce inflammation markers in animal models. The administration of the compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 200 ± 15 |
| Treatment | 80 ± 5 | 100 ± 10 |
Case Studies
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Renal Ischemia/Reperfusion Injury:
A study investigated the protective effects of this compound on renal tissues subjected to ischemia/reperfusion injury. Results indicated a significant reduction in apoptosis markers and improved renal function parameters compared to control groups. -
Cancer Cell Lines:
The compound was tested against various cancer cell lines (e.g., MCF7 and HL60). It exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
